molecular formula C9H20N4OSi2 B13408653 N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine

N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine

Cat. No.: B13408653
M. Wt: 256.45 g/mol
InChI Key: IOCNLDVOVPLMKD-UHFFFAOYSA-N
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Description

N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN is a compound that belongs to the class of silyl-protected amines. This compound is characterized by the presence of trimethylsilyl groups, which are commonly used as protective groups in organic synthesis to prevent unwanted reactions at specific sites of a molecule. The compound’s structure includes a triazine ring, which is a six-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN typically involves the reaction of a triazine derivative with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Trimethylsilyl Chloride:

    Sodium Hydride or Potassium Carbonate: Bases used to deprotonate the starting material and facilitate the reaction.

    Aprotic Solvents: Such as DMF or THF, to dissolve the reactants and provide a suitable medium for the reaction.

Major Products Formed

The major products formed from these reactions include various silyl-protected derivatives and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN involves the stabilization of reactive intermediates through the formation of silyl-protected species. The trimethylsilyl groups act as electron-withdrawing groups, reducing the nucleophilicity of the protected amine and preventing unwanted side reactions. This allows for selective reactions to occur at other sites of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN is unique due to its specific structure, which combines the protective effects of trimethylsilyl groups with the reactivity of the triazine ring. This combination allows for selective protection and functionalization of amine groups in complex organic molecules, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C9H20N4OSi2

Molecular Weight

256.45 g/mol

IUPAC Name

6-[bis(trimethylsilyl)amino]-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H20N4OSi2/c1-15(2,3)13(16(4,5)6)8-10-7-11-9(14)12-8/h7H,1-6H3,(H,10,11,12,14)

InChI Key

IOCNLDVOVPLMKD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C1=NC=NC(=O)N1)[Si](C)(C)C

Origin of Product

United States

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